Malachite green

Vue d'ensemble

Description

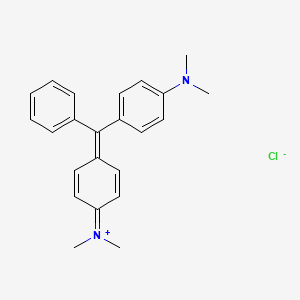

Malachite green is an organic compound that is widely used as a dye and an antimicrobial agent. Its chemical name is 4-{4-(Dimethylamino)phenylmethylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride. Despite its name, this compound is not derived from the mineral malachite; the name is due to the similarity in color. The compound is known for its intense green color, which results from a strong absorption band at 621 nm .

Mécanisme D'action

Target of Action

Malachite Green (MG) is an organic compound that is used as a dyestuff and controversially as an antimicrobial in aquaculture . It is known to interact with various targets, including proteins and cellular structures. For instance, it has been found to interact with hemoglobin, causing structural changes upon interaction .

Mode of Action

The mode of action of MG involves a series of interactions with its targets. The hydrogen bonds serve as an “anchor”, which determines the three-dimensional space position of this compound in the binding region, and stimulates the π–π interactions with the side chain of the protein . This interaction can lead to changes in the structure and function of the target proteins.

Biochemical Pathways

MG undergoes a series of biochemical transformations. A potential biodegradation pathway involves a series of reactions of N-demethylation, reduction, benzene ring-removal, and oxidation, which eventually convert N-methylated diaminotriphenylmethane into N, N-dimethylaniline, a key precursor to MG . Both triphenylmethane reductase gene tmr and cytochrome P450 participate in MG degradation .

Pharmacokinetics

MG is readily absorbed by fish and other animal tissues, where it undergoes biotransformation to its colorless compound, Leucothis compound (LMG), which is lipophilic and remains in fatty tissues for broad periods of time . This property allows MG to accumulate in tissues and potentially enter the human food chain.

Result of Action

The result of MG’s action can be seen at the molecular and cellular levels. It has the ability to cause lipid peroxidation in mammalian cells, leading to cell transformation and a high level of cytotoxicity . Furthermore, MG is known to be genotoxic and mutagenic, posing significant health risks .

Action Environment

The action of MG can be influenced by various environmental factors. For instance, the degradation of MG by certain bacteria is efficient even at high concentrations and maintains stable activity within a wide pH range . Moreover, MG is a water-soluble near-infrared luminogen with aggregation-induced emission properties, which can be used for living cell nucleus staining in a wash-free manner . Due to its negative impact on the environment and carcinogenic effects to mammalian cells, there is significant interest in developing microbial agents to degrade this type of recalcitrant molecules .

Analyse Biochimique

Biochemical Properties

Malachite green has been shown to interact with various enzymes and proteins. For instance, it has been used in the biochemical characterization of terpene synthases . Terpene synthases catalyze the conversion of prenyl diphosphates to bioactive terpene hydrocarbons, and this compound has been used to measure their kinetic properties .

Cellular Effects

This compound has been found to exhibit cytotoxicity in mammalian cells . It has the ability to induce cell transformation and lipid peroxidation , which can lead to cell damage and death.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules within the cell. It can bind to proteins and nucleic acids, potentially altering their function and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been shown to degrade over time, which can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound have been associated with toxic effects .

Méthodes De Préparation

Malachite green is synthesized through the condensation of benzaldehyde and dimethylaniline to form leuco this compound. This colorless leuco compound is then oxidized to the cationic form of this compound. The reaction can be summarized as follows :

-

Condensation Reaction

Reactants: Benzaldehyde and dimethylaniline

Conditions: Presence of sulfuric acid

Product: Leuco this compound

-

Oxidation Reaction

Reactants: Leuco this compound and an oxidizing agent (e.g., manganese dioxide)

Conditions: Acidic medium

Product: this compound

Analyse Des Réactions Chimiques

Malachite green undergoes various chemical reactions, including oxidation, reduction, and substitution :

-

Oxidation

Reagents: Strong oxidizing agents like manganese dioxide

Products: Oxidized derivatives of this compound

-

Reduction

Reagents: Reducing agents like sodium borohydride

Conditions: Mild conditions

Products: Reduced forms of this compound

-

Substitution

Reagents: Nucleophiles like hydroxide ions

Conditions: Basic medium

Products: Substituted derivatives of this compound

Applications De Recherche Scientifique

Malachite green has a wide range of applications in scientific research :

-

Chemistry

- Used as a pH indicator due to its color change properties.

- Employed in the synthesis of other organic compounds.

-

Biology

- Utilized as a staining agent in microscopy to visualize cellular components.

- Applied in the study of enzyme kinetics and protein interactions.

-

Medicine

- Used as an antimicrobial agent to treat fungal and bacterial infections.

- Investigated for its potential anticancer properties.

-

Industry

- Employed as a dye in the textile industry for coloring fabrics.

- Used in the aquaculture industry to control fungal infections in fish.

Comparaison Avec Des Composés Similaires

Malachite green is part of the triarylmethane dye family, which includes several similar compounds :

-

Crystal Violet

- Similar in structure and used as a dye and antimicrobial agent.

- Exhibits different absorption properties and color.

-

Basic Fuchsin

- Another triarylmethane dye used in staining and as an antimicrobial.

- Has a distinct magenta color compared to the green of this compound.

-

Victoria Blue

- Used as a dye in various applications.

- Similar chemical structure but different color properties.

This compound stands out due to its intense green color and its wide range of applications in various fields.

Activité Biologique

Malachite green (MG), a synthetic triphenylmethane dye, has been widely used in aquaculture, textiles, and as a biological stain. Despite its utility, MG is associated with significant biological activity, including antimicrobial properties, toxicity to aquatic organisms, and potential mutagenicity. This article explores the biological activity of this compound through various studies, highlighting its effects on different organisms, mechanisms of action, and biodegradation potential.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various microorganisms. Research indicates that MG can inhibit the growth of bacteria and fungi, making it useful in aquaculture to prevent fungal infections in fish at concentrations around 1 ppm .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 50 µg/mL | 12 |

| Staphylococcus aureus | 25 µg/mL | 15 |

| Candida albicans | 10 µg/mL | 20 |

The antimicrobial activity of MG has been confirmed through zone-of-inhibition assays, where it demonstrated varying degrees of effectiveness against different pathogens . The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with cellular processes.

2. Toxicity and Mutagenicity

This compound is recognized for its toxicity to non-target organisms, particularly aquatic life. Studies have shown that MG can induce oxidative stress and histopathological changes in fish such as Nile tilapia. Chronic exposure has led to significant hematological alterations and tissue damage .

Case Study: Chronic Toxicity in Nile Tilapia

- Objective : To assess the pathological effects of chronic MG exposure.

- Methodology : Fish were exposed to sub-lethal concentrations of MG over a period of 30 days.

- Findings : Significant increases in liver enzymes were observed, indicating liver damage. Histopathological examination revealed necrosis and inflammatory cell infiltration in gill tissues.

Furthermore, MG has been classified as a mutagen due to its ability to cause DNA damage in various cell types, raising concerns about its potential carcinogenicity .

3. Biodegradation Potential

Given the environmental concerns associated with MG contamination from industrial processes, research has focused on its biodegradation. Recent studies have engineered artificial enzymes based on myoglobin and neuroglobin to enhance the degradation of MG in wastewater.

Table 2: Biodegradation Efficiency of Engineered Enzymes

| Enzyme Type | Degradation Rate (mg/L/h) | Efficiency Increase (%) |

|---|---|---|

| Native Myoglobin | 5 | - |

| Engineered H64D Myoglobin | 83 | 1660 |

| A15C/H64D Neuroglobin | 70 | 1300 |

These engineered enzymes demonstrated significantly higher degradation rates compared to their native counterparts, suggesting a viable approach for treating MG-contaminated wastewater . The study utilized molecular docking studies to elucidate the interactions between MG and the engineered enzymes.

4. Conclusion

This compound presents a complex profile of biological activity characterized by its antimicrobial efficacy, toxicity to aquatic organisms, and potential for mutagenicity. While it serves important roles in aquaculture and industry, the environmental impact necessitates effective management strategies. The development of bioremediation techniques using engineered enzymes offers promising avenues for mitigating the adverse effects of MG pollution.

Propriétés

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZZZRQASAIRJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2 | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10309-95-2 (Parent) | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025512 | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite Green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.4X10-13 mm Hg at 25 °C /Estimated/ | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells., ... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay. | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Green crystals with metallic luster | |

CAS No. |

569-64-2 | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALACHITE GREEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALACHITE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12058M7ORO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.